

# Flutamide-d7: A Technical Guide to its Certificate of Analysis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key data and experimental protocols associated with the Certificate of Analysis (CoA) for **Flutamide-d7**. This deuterated analog of Flutamide serves as a critical internal standard for its quantification in various biological matrices. Understanding the purity, identity, and stability of this standard is paramount for accurate and reproducible research in drug development and metabolism studies.

### **Quantitative Data Summary**

The following tables summarize the essential quantitative data for **Flutamide-d7**, compiled from various suppliers and databases. This information is fundamental to verifying the quality and suitability of the material for experimental use.

### **Table 1: Chemical and Physical Properties**



Property	Value	Source
CAS Number	223134-72-3	[1][2][3]
Molecular Formula	C11H4D7F3N2O3	[1][2][4]
Molecular Weight	283.25 g/mol	[4][5][6]
Exact Mass	283.116 Da	[5][6]
Purity (Deuterated Forms)	≥99% (d1-d7)	[1]
Appearance	Solid	[1]
Storage Temperature	-20°C	[1]
Stability	≥ 4 years	[1]

**Table 2: Solubility** 

Solvent	Solubility
Methanol	Soluble[1]

## **Experimental Protocols**

Detailed experimental protocols are crucial for understanding how the data on the Certificate of Analysis was generated. While specific protocols for **Flutamide-d7** are often proprietary, the following sections describe the general methodologies employed for the analysis of Flutamide and its deuterated analogs.

# High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of **Flutamide-d7** and quantifying any impurities. A typical reversed-phase HPLC method for Flutamide analysis is outlined below.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase column, such as a Luna-C18.[7]



- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer, pH 4.0) and an organic solvent (e.g., acetonitrile). A common mobile phase composition is a 50:50 (v/v) mixture of phosphate buffer and acetonitrile.[7]
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at a wavelength of 240 nm.[7]
- Sample Preparation: A stock solution of **Flutamide-d7** is prepared in a suitable solvent, such as methanol, and then diluted to an appropriate concentration for analysis.[7]
- Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

### Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight of **Flutamide-d7** and to determine its isotopic enrichment. This is critical for its use as an internal standard.

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.
- Analysis Mode: The analysis can be performed in either positive or negative ion mode.
- Data Acquisition: Full scan mass spectra are acquired to confirm the molecular ion of Flutamide-d7.
- Isotopic Enrichment Analysis: The relative intensities of the mass peaks corresponding to the different deuterated forms (do to dr) are measured to calculate the isotopic purity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation



<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for confirming the chemical structure of **Flutamide-d7** and verifying the positions of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer.
- Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d<sub>6</sub> or Chloroform-d.
- ¹H NMR: The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the isotopic labeling.
- ¹³C NMR: The carbon signals will show characteristic splitting patterns due to coupling with deuterium, providing further structural confirmation.

#### **Visualizations**

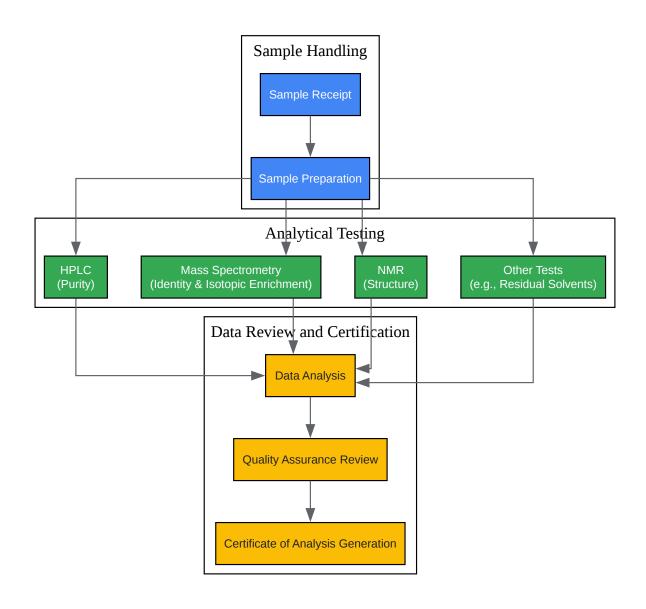
The following diagrams illustrate key aspects of Flutamide-d7 and its analysis.



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Caption: Relationship between Flutamide and Flutamide-d7.





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Caption: Quality Control Workflow for Flutamide-d7.

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